Introduction: A Versatile Building Block in Medicinal Chemistry
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3-Cyanobenzenesulfonamide (CAS: 3118-68-1)
3-Cyanobenzenesulfonamide is a bifunctional aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, incorporating both a sulfonamide group and a nitrile moiety, makes it a valuable synthon for creating diverse molecular architectures. The sulfonamide group is a well-established pharmacophore, famously present in sulfa drugs and a wide array of other therapeutic agents, including diuretics and carbonic anhydrase inhibitors.[1][2] The nitrile group, while also a feature in some active molecules, serves as a versatile chemical handle, readily convertible into other functional groups such as amines, carboxylic acids, or tetrazoles, thus enabling extensive structural diversification. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 3-Cyanobenzenesulfonamide, with a focus on its utility for researchers and professionals in drug discovery.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 3-Cyanobenzenesulfonamide is typically a powder at room temperature.[3] Key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of 3-Cyanobenzenesulfonamide
| Property | Value | Source(s) |
| CAS Number | 3118-68-1 | [3][4][5] |
| Molecular Formula | C₇H₆N₂O₂S | [3][4] |
| Molecular Weight | 182.20 g/mol | [3][6][7] |
| Appearance | Powder | [3] |
| Melting Point | 151-156 °C | [3][4][6] |
| Boiling Point | 392.5 °C (at 760 mmHg) | [4] |
| Density | 1.47 g/cm³ | [4] |
| IUPAC Name | 3-cyanobenzenesulfonamide | [4][5] |
| SMILES String | NS(=O)(=O)c1cccc(c1)C#N | [3][6] |
| InChI Key | LTOFQPCBIZPXFH-UHFFFAOYSA-N | [3][4][6] |
Caption: 2D Chemical Structure of 3-Cyanobenzenesulfonamide.
Synthesis and Reactivity
While specific, detailed industrial synthesis routes for 3-Cyanobenzenesulfonamide are proprietary, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. A common approach for synthesizing aromatic sulfonamides involves the chlorosulfonation of an aromatic ring followed by amination.
Proposed Synthetic Workflow
The synthesis could logically start from 3-bromobenzonitrile. This pathway involves converting the bromide to a sulfonyl chloride, which is then readily converted to the desired sulfonamide. This multi-step process leverages common and well-understood reactions in organic synthesis.
Caption: Plausible synthetic route for 3-Cyanobenzenesulfonamide.
Protocol Explanation:
-
Lithiation and Sulfonylation: 3-Bromobenzonitrile is treated with an organolithium reagent like n-butyllithium (n-BuLi) to perform a halogen-metal exchange, creating a lithiated intermediate. This highly reactive species is then quenched with sulfur dioxide (SO₂).
-
Chlorination: The resulting sulfinate salt is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) to yield the key intermediate, 3-cyanobenzenesulfonyl chloride.
-
Amination: The sulfonyl chloride is then reacted with an ammonia source, typically aqueous ammonium hydroxide (NH₄OH), to displace the chloride and form the final 3-Cyanobenzenesulfonamide product.
Chemical Reactivity
The reactivity of 3-Cyanobenzenesulfonamide is dictated by its three main components: the aromatic ring, the sulfonamide group, and the nitrile group.
-
Aromatic Ring: The ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the cyano and sulfonamide groups.
-
Sulfonamide Group: The protons on the sulfonamide nitrogen are acidic and can be deprotonated with a base. This anion can then be alkylated or acylated, providing a common site for molecular elaboration in drug design.
-
Nitrile Group: The cyano group is a highly versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (e.g., using H₂/Pd, LiAlH₄).
-
Reacted with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
-
Applications in Drug Discovery and Development
The primary utility of 3-Cyanobenzenesulfonamide for drug development professionals lies in its role as a scaffold or building block for synthesizing targeted therapeutic agents. The benzenesulfonamide motif is particularly renowned for its ability to target metalloenzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[1] The unsubstituted sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, anchoring inhibitors to the Zn²⁺ ion in the enzyme's active site.[2]
Derivatives of benzenesulfonamide are among the most studied classes of CA inhibitors.[8][9] The 3-cyano-substituted benzene ring of this molecule provides a vector for modification. By using the reactivity of the nitrile group, researchers can introduce various substituents to probe the enzyme's active site cavity, aiming to enhance potency and selectivity for specific CA isoforms (e.g., the tumor-associated CA IX over off-target isoforms like CA I and CA II).[2]
Caption: Generalized mechanism of carbonic anhydrase inhibition.
Other Potential Therapeutic Areas
The structural motifs accessible from 3-Cyanobenzenesulfonamide are relevant in other therapeutic contexts. For instance, sulfonamide derivatives have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, often through mechanisms independent of CA inhibition.[2][10] The ability to convert the nitrile to other functional groups opens avenues for exploring diverse pharmacological targets.
Spectroscopic Characterization
Structural elucidation of 3-Cyanobenzenesulfonamide and its derivatives relies on standard spectroscopic techniques. While specific spectra should be run for each sample, the expected characteristics can be predicted.
-
Infrared (IR) Spectroscopy: Key expected peaks include a sharp, medium-intensity absorption around 2230 cm⁻¹ for the C≡N nitrile stretch, two distinct bands for the S=O stretches of the sulfonamide group (approx. 1350 and 1160 cm⁻¹), and N-H stretching bands around 3350-3250 cm⁻¹.[11]
-
¹H NMR Spectroscopy: The aromatic region should display a complex multiplet pattern for the four protons on the benzene ring. The two protons of the -NH₂ group would likely appear as a broad singlet.[12]
-
¹³C NMR Spectroscopy: Distinct signals are expected for the six aromatic carbons, with the carbon attached to the cyano group and the carbon attached to the sulfonamide group being readily identifiable. The nitrile carbon itself would appear further downfield (approx. 118-120 ppm).[12]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 182.20, with characteristic fragmentation patterns corresponding to the loss of SO₂NH₂ or other fragments.[13]
Safety, Handling, and Storage
As a laboratory chemical, 3-Cyanobenzenesulfonamide must be handled with appropriate precautions. It is classified as an irritant.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [3][6] |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][6] |
| Target Organs | Respiratory system | [3][6] |
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated fume hood to avoid inhalation.[3][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid generating dust.[14] Ensure adequate ventilation during use.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[14]
-
Ingestion: If swallowed, rinse mouth and seek medical advice.
-
References
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Chem 117 Reference Spectra Spring 2011. 1H, 13C NMR data. [Link]
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Figure S22. 1H NMR, Mass and IR spectra of compound (21b). [Link]
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RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
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PubMed. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
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PMC - NIH. Study on the Combined Toxicities and Quantitative Characterization of Toxicity Sensitivities of Three Flavor Chemicals and Their Mixtures to Caenorhabditis elegans. [Link]
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CP Lab Safety. 3-Cyanobenzenesulfonamide, min 98%, 10 grams. [Link]
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